Product packaging for Propylglyoxal bis(guanylhydrazone)(Cat. No.:CAS No. 100757-53-7)

Propylglyoxal bis(guanylhydrazone)

Cat. No.: B028627
CAS No.: 100757-53-7
M. Wt: 310.34 g/mol
InChI Key: NMYAGXCPASUSAK-QTXJHYQYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propylglyoxal bis(guanylhydrazone), also known as Propylglyoxal bis(guanylhydrazone), is a useful research compound. Its molecular formula is C7H18N8O4S and its molecular weight is 310.34 g/mol. The purity is usually 95%.
The exact mass of the compound Propylglyoxal bis(guanylhydrazone) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614859. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propylglyoxal bis(guanylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylglyoxal bis(guanylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N8O4S B028627 Propylglyoxal bis(guanylhydrazone) CAS No. 100757-53-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

100757-53-7

Molecular Formula

C7H18N8O4S

Molecular Weight

310.34 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)pentan-2-ylidene]amino]guanidine;sulfuric acid

InChI

InChI=1S/C7H16N8.H2O4S/c1-2-3-5(13-15-7(10)11)4-12-14-6(8)9;1-5(2,3)4/h4H,2-3H2,1H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+;

InChI Key

NMYAGXCPASUSAK-QTXJHYQYSA-N

SMILES

CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O

Isomeric SMILES

CCC/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O

Canonical SMILES

CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O

Synonyms

PGBG
propylglyoxal bis(guanylhydrazone)

Origin of Product

United States

Synthesis and Preparation Methodologies for Research Applications

Research Findings in Cellular Models

Studies in L1210 mouse leukemia cells have been instrumental in elucidating the effects of bis(guanylhydrazones) on polyamine metabolism. Treatment of L1210 cells with EGBG, a close analogue of PGBG, resulted in a marked depletion of spermidine (B129725) and spermine (B22157). nih.gov Similarly, other analogues like MGBG and DEGBG also cause a significant increase in intracellular putrescine levels in these cells. nih.govnih.gov

Effects of Bis(guanylhydrazone) Analogues on Polyamine Pools in L1210 Leukemia Cells

CompoundEffect on PutrescineEffect on SpermidineEffect on Spermine
Methylglyoxal (B44143) bis(guanylhydrazone) (MGBG)Massive accumulationDepletionDepletion
Ethylglyoxal bis(guanylhydrazone) (EGBG)Striking stimulation (inferred from ODC stimulation)DepletionDepletion
Glyoxal (B1671930) bis(guanylhydrazone) (GBG)DecreasedDepletionNot specified
Propylglyoxal bis(guanylhydrazone) (PGBG)Data not availableExpected depletionExpected depletion

This table summarizes the observed effects of different bis(guanylhydrazones) on polyamine levels. The effects of PGBG are inferred based on its mechanism of action as an AdoMetDC inhibitor.

Cellular Uptake Characteristics

A significant factor influencing the biological activity of PGBG is its poor uptake by tumor cells. nih.gov Research on L1210 cells has shown that the cellular accumulation of PGBG is not enhanced by prior depletion of polyamines with difluoromethylornithine (DFMO), a known strategy to increase the uptake of some other bis(guanylhydrazones) like MGBG. nih.gov The differing uptake characteristics among the bis(guanylhydrazone) family are thought to be a result of variations in the size and hydrophobicity of the side chain. nih.gov

Cellular Transport and Distribution Studies in Research Models

Elucidation of Propylglyoxal Bis(guanylhydrazone) Cellular Uptake Mechanisms

Studies on the cellular uptake of propylglyoxal bis(guanylhydrazone) have indicated a less efficient mechanism of entry into tumor cells compared to its close analog, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG).

Comparative Analysis of Uptake Efficiency Across Different Cell Lines (e.g., Mouse L1210 Leukemia Cells)

Research has shown that propylglyoxal bis(guanylhydrazone) is only poorly taken up by tumor cells. nih.govnih.gov In comparative studies using mouse L1210 leukemia cells, the uptake of propylglyoxal bis(guanylhydrazone) was found to be significantly lower than that of MGBG and glyoxal (B1671930) bis(guanylhydrazone). nih.gov The structural difference, specifically the size and/or hydrophobicity of the side chain, is believed to be the primary reason for these varied uptake characteristics. nih.gov The uptake patterns of propylglyoxal bis(guanylhydrazone) more closely resemble those of ethylglyoxal bis(guanylhydrazone), which also demonstrates poor cellular accumulation. nih.govnih.gov

In contrast, MGBG is actively taken up by various tumor cell lines. For instance, in L1210 leukemia cells, as well as in Ehrlich ascites carcinoma cells and human lymphocytic leukemia cells, MGBG accumulation is significant. nih.govnih.gov

Uptake Characteristics of Glyoxal Bis(guanylhydrazone) Analogs in L1210 Leukemia Cells

Compound Uptake Efficiency
Propylglyoxal bis(guanylhydrazone) Poor
Ethylglyoxal bis(guanylhydrazone) Poor
Methylglyoxal bis(guanylhydrazone) High

Influence of Polyamine Depletion on Propylglyoxal Bis(guanylhydrazone) Accumulation (e.g., with Difluoromethylornithine)

A key finding in the study of bis(guanylhydrazones) is the effect of polyamine depletion on their cellular uptake. Pre-treatment of cells with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase and consequently polyamine biosynthesis, has been shown to have a differential impact on the accumulation of various bis(guanylhydrazone) analogs.

For propylglyoxal bis(guanylhydrazone), its accumulation in tumor cells is not stimulated by prior exposure to DFMO. nih.govnih.gov This lack of enhancement is a distinguishing feature when compared to other analogs.

In stark contrast, the cellular uptake of MGBG is strikingly enhanced in cells pre-treated with DFMO. nih.govnih.govnih.gov This has been observed in cultured Ehrlich ascites carcinoma cells and human lymphocytic leukemia cells, where polyamine depletion leads to a significant increase in MGBG accumulation. nih.gov Similarly, in L1210 leukemia-bearing mice, pre-treatment with DFMO resulted in a markedly enhanced accumulation of MGBG in the leukemia cells. nih.gov This potentiation of uptake is thought to be a result of the cell attempting to compensate for the lack of natural polyamines by increasing the activity of its polyamine transport system, which MGBG utilizes.

Role of Putative Polyamine Transport Systems in Propylglyoxal Bis(guanylhydrazone) Internalization

The internalization of several bis(guanylhydrazones), most notably MGBG, is understood to occur via the same transport system responsible for the uptake of natural polyamines like spermidine (B129725) and spermine (B22157). The enhanced uptake of MGBG following polyamine depletion by DFMO strongly supports this hypothesis. nih.gov

Given that propylglyoxal bis(guanylhydrazone) is structurally similar to other bis(guanylhydrazones), it is plausible that it also interacts with the polyamine transport system. However, its poor uptake, which is not enhanced by polyamine depletion, suggests a much lower affinity for this transport system compared to MGBG. nih.govnih.gov The structural characteristics of the propyl side chain may hinder its recognition and/or translocation by the polyamine transporter. nih.gov

Subcellular Localization of Propylglyoxal Bis(guanylhydrazone) in Research Models

There is a lack of specific research detailing the subcellular localization of propylglyoxal bis(guanylhydrazone). However, studies on the closely related compound, MGBG, have shown that it can cause significant ultrastructural damage to mitochondria in hamster tumor cells. nih.gov This suggests that mitochondria may be a target for this class of compounds. Furthermore, MGBG has been shown to interfere with polyamine binding to ribosomal RNA, indicating a potential interaction with ribosomes. nih.gov Without direct studies, it remains unconfirmed whether propylglyoxal bis(guanylhydrazone) shares these subcellular targets.

Advanced Research Methodologies and Analytical Approaches

Enzyme Activity Assays for Polyamine Metabolizing Enzymes

The primary mechanism of action for propylglyoxal bis(guanylhydrazone) involves the modulation of polyamine metabolism. Consequently, enzyme activity assays are fundamental in characterizing its effects. Both radiometric and spectrophotometric assays are employed to measure the activity of key enzymes in this pathway.

Radiometric Assays: These assays are highly sensitive and are frequently used to determine the inhibitory potential of compounds like PGBG on specific enzymes. For instance, the activity of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the synthesis of spermidine (B129725) and spermine (B22157), is often measured by quantifying the release of ¹⁴CO₂ from L-[carboxyl-¹⁴C]S-adenosylmethionine. Research has shown that propylglyoxal bis(guanylhydrazone) is a potent inhibitor of SAMDC, although with a higher Ki value (0.2 µM) compared to its analogue, ethylglyoxal bis(guanylhydrazone) (0.06 µM). nih.govresearchgate.net

Spectrophotometric Assays: These methods offer a non-radioactive alternative for measuring enzyme activity. nih.gov For ornithine decarboxylase (ODC), the first enzyme in the polyamine biosynthetic pathway, a spectrophotometric assay can be used. nih.gov This assay is based on the reaction of putrescine, the product of ODC, with 2,4,6-trinitrobenzenesulfonic acid to form a colored product that can be measured at a specific wavelength. nih.gov While direct studies on PGBG using this specific assay are not detailed, it represents a standard method for assessing effects on ODC activity, which can be influenced by compounds that disrupt the polyamine pathway. nih.govnih.gov

Table 1: Comparative Inhibition of S-adenosylmethionine Decarboxylase

CompoundInhibitor Constant (Ki)Reference
Propylglyoxal bis(guanylhydrazone)0.2 µM nih.govresearchgate.net
Ethylglyoxal bis(guanylhydrazone)0.06 µM nih.govresearchgate.net
Methylglyoxal (B44143) bis(guanylhydrazone)Ki increased ~30-fold compared to Glyoxal (B1671930) bis(guanylhydrazone) nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification in Biological Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of propylglyoxal bis(guanylhydrazone) and its effects on polyamine levels in various biological matrices such as plasma, urine, and cell extracts. nih.gov Reversed-phase ion-pair HPLC is a common technique used for these analyses. nih.govnih.gov

This method allows for the separation and quantification of the parent compound and related polyamines. For instance, a typical HPLC system for the analysis of related compounds like methylglyoxal bis(guanylhydrazone) (MGBG) utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and an aqueous buffer containing an ion-pairing agent like octanesulfonate. nih.gov Detection is often achieved using a UV detector at a wavelength around 283 nm. nih.gov Such methods are characterized by high sensitivity, with detection limits in the nanomolar range, and excellent linearity over a wide range of concentrations. nih.gov These techniques have been crucial in studying the cellular uptake of PGBG, revealing that it is poorly taken up by tumor cells. nih.govresearchgate.net

Mass Spectrometry (MS) for Identification and Quantification of Propylglyoxal Bis(guanylhydrazone) and its Biotransformation Products

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for the identification and quantification of propylglyoxal bis(guanylhydrazone) and any potential biotransformation products in research models. While specific studies detailing the full biotransformation of PGBG are limited, the methodologies for such investigations are well-established. nih.gov

LC-MS can separate PGBG from complex biological matrices, and the mass spectrometer can then provide a precise mass-to-charge ratio, confirming the compound's identity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, yielding a characteristic pattern that serves as a structural fingerprint, aiding in the unequivocal identification of the parent drug and its metabolites. These powerful analytical techniques are essential for a comprehensive understanding of the pharmacokinetics and metabolism of PGBG in biological systems. nih.gov

Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.govnih.govcreative-proteomics.com In the context of propylglyoxal bis(guanylhydrazone) research, stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, can be introduced into cell culture or in vivo models. nih.govnih.govcreative-proteomics.commdpi.comresearchgate.net

By analyzing the incorporation of these isotopes into polyamines and other downstream metabolites using techniques like mass spectrometry or NMR spectroscopy, researchers can quantify metabolic fluxes. nih.govmdpi.com This approach, known as metabolic flux analysis (MFA), can reveal how PGBG alters pathway utilization, for example, by demonstrating a shift in carbon or nitrogen flow in response to the inhibition of polyamine synthesis. nih.govnih.govcreative-proteomics.commdpi.com MFA provides a quantitative framework to understand the systems-level metabolic consequences of PGBG's enzymatic inhibition. nih.govcreative-proteomics.commdpi.com

Cellular Biology Techniques for Investigating Subcellular Effects

A variety of cellular biology techniques are employed to investigate the subcellular effects of propylglyoxal bis(guanylhydrazone). These methods are critical for understanding the compound's impact on specific cellular compartments and processes.

Mitochondrial Function: Analogues of PGBG, such as methylglyoxal bis(guanylhydrazone) (MGBG), have been shown to affect mitochondrial function. nih.gov Studies on MGBG have demonstrated its ability to inhibit Ca²⁺ uptake by rat liver mitochondria without altering the membrane potential. nih.gov Such investigations often involve isolating mitochondria and measuring parameters like ion flux, oxygen consumption, and membrane potential using specific fluorescent probes. Research on MGBG has also revealed a selective inhibition of mitochondrial DNA synthesis. nih.govresearchgate.net

DNA Synthesis in vitro: The effect of PGBG and its analogues on DNA synthesis is a key area of investigation. In vitro assays using cultured cells, such as lymphocytes or leukemia cells, are common. nih.govnih.gov These experiments typically involve treating the cells with the compound and then measuring the incorporation of radiolabeled thymidine (B127349) (e.g., [³H]thymidine) into newly synthesized DNA. nih.govnih.gov Studies with MGBG have shown that it can inhibit DNA replication, and this inhibition is accentuated when combined with an inhibitor of ornithine decarboxylase. nih.gov

X-ray Crystallography and Computational Modeling for Ligand-Target Complex Studies

To understand the precise molecular interactions between propylglyoxal bis(guanylhydrazone) and its protein targets, X-ray crystallography and computational modeling are invaluable tools.

Computational Modeling: Molecular dynamics (MD) simulations and docking studies complement experimental structural data. nih.gov These computational methods can predict the binding affinity and conformation of PGBG within the active site of its target enzyme. nih.gov Modeling can also help to explain the differences in inhibitory activity between PGBG and its analogues by comparing their predicted interactions with the target protein. nih.govresearchgate.net For example, computational analysis has been used to investigate how the charge of a guanylhydrazone compound affects its binding to different sites on a protein complex. nih.gov

Table 2: Investigated Research Methodologies and Findings for Propylglyoxal Bis(guanylhydrazone) and its Analogues

MethodologyKey Findings/ApplicationsReferences
Enzyme Activity AssaysPGBG is a potent inhibitor of S-adenosylmethionine decarboxylase. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)Used for quantification in biological samples and revealed poor cellular uptake of PGBG. nih.govresearchgate.netnih.gov
Mass Spectrometry (MS)Provides sensitive identification and quantification of the compound and its metabolites. nih.gov
Isotopic LabelingEnables metabolic flux analysis to understand pathway alterations. nih.govnih.govcreative-proteomics.commdpi.com
Cellular Biology TechniquesAnalogues affect mitochondrial function and inhibit DNA synthesis. nih.govnih.govnih.gov
X-ray Crystallography & Computational ModelingElucidates ligand-target interactions at the atomic level. nih.govresearchgate.netpdbj.org

Future Directions and Propylglyoxal Bis Guanylhydrazone S Role As a Research Tool

Discovery and Characterization of Novel Molecular Targets Beyond Polyamine Metabolism

While propylglyoxal bis(guanylhydrazone) is a known inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis, its molecular interactions within the cell may extend beyond this primary target. nih.govresearchgate.net The exploration of these alternative molecular targets is a promising avenue for future research. The structural similarity of propylglyoxal bis(guanylhydrazone) to the well-studied antileukemic drug methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) suggests that it may share some of MGBG's broader biological activities. nih.govresearchgate.net For instance, MGBG has been shown to interfere with protein synthesis by binding to ribosomal RNA, a mechanism that is independent of its effects on polyamine metabolism. nih.gov Investigating whether propylglyoxal bis(guanylhydrazone) exhibits similar RNA-binding properties could reveal new regulatory roles for this class of molecules.

Furthermore, studies on other bis(guanylhydrazone) derivatives have indicated that their mechanisms of action can be quite diverse. Aromatic bis(guanylhydrazones), for example, have been found to bind to DNA and inhibit DNA polymerase, a property not observed in their aliphatic counterparts like propylglyoxal bis(guanylhydrazone). nih.gov This highlights the importance of characterizing the full spectrum of molecular interactions for each derivative. Future research should therefore focus on identifying and validating novel binding partners of propylglyoxal bis(guanylhydrazone) to fully understand its cellular effects.

Rational Design of Next-Generation Bis(guanylhydrazone) Probes for Specific Biological Pathways

The development of new and more specific chemical probes is crucial for dissecting complex biological pathways. Propylglyoxal bis(guanylhydrazone) can serve as a scaffold for the rational design of next-generation bis(guanylhydrazone) probes. The differing cellular uptake characteristics between various monoalkylglyoxal bis(guanylhydrazones) suggest that modifications to the side chain length and hydrophobicity can significantly alter their biological activity. nih.govresearchgate.net For instance, the uptake of propylglyoxal bis(guanylhydrazone) by tumor cells is poor and not stimulated by polyamine depletion, in contrast to glyoxal (B1671930) and methylglyoxal bis(guanylhydrazones). nih.govresearchgate.net This difference is attributed to the size and/or hydrophobicity of the side chain. nih.govresearchgate.net

This structure-activity relationship provides a foundation for designing novel probes with enhanced specificity for particular cellular processes or targets. By systematically modifying the alkyl side chain of propylglyoxal bis(guanylhydrazone), it may be possible to create a library of compounds with tailored properties. For example, a key goal would be to design probes that are more specific for AdoMetDC than existing compounds like MGBG, which has known off-target effects. nih.gov The development of such specific inhibitors would be invaluable for studying the precise roles of polyamine metabolism in health and disease. nih.gov Furthermore, the principles of rational design can be applied to create probes that target other biological pathways, expanding the utility of the bis(guanylhydrazone) chemical scaffold.

Application of Propylglyoxal Bis(guanylhydrazone) in Polyamine Research for Understanding Cellular Physiology

Propylglyoxal bis(guanylhydrazone), as a potent inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), is a valuable tool for investigating the multifaceted roles of polyamines in cellular physiology. nih.govresearchgate.net Polyamines are essential for cell growth and differentiation, and inhibiting their synthesis can have profound effects on these processes. nih.gov By using propylglyoxal bis(guanylhydrazone) to selectively block the production of spermidine (B129725) and spermine (B22157), researchers can study the consequences of polyamine depletion on various cellular functions.

For example, studies with related bis(guanylhydrazones) have demonstrated that inhibition of AdoMetDC leads to a decrease in cellular concentrations of spermidine and spermine, which in turn affects cell proliferation. nih.gov Propylglyoxal bis(guanylhydrazone) can be used in similar experiments to further elucidate the specific contributions of these polyamines to the cell cycle, apoptosis, and other fundamental cellular processes. The compound's ability to inhibit AdoMetDC with a known Ki value allows for controlled experiments where the degree of enzyme inhibition can be correlated with specific physiological outcomes. nih.govresearchgate.net

Moreover, the use of propylglyoxal bis(guanylhydrazone) in combination with other inhibitors of polyamine biosynthesis, such as inhibitors of ornithine decarboxylase, can provide deeper insights into the intricate regulation of the polyamine pathway. nih.gov This approach can help to uncover compensatory mechanisms and crosstalk between different branches of the pathway, ultimately leading to a more comprehensive understanding of the role of polyamines in maintaining cellular homeostasis.

Development of High-Throughput Screening Assays Utilizing Propylglyoxal Bis(guanylhydrazone)

High-throughput screening (HTS) is a powerful method for discovering new biologically active compounds. nih.gov Propylglyoxal bis(guanylhydrazone) can be utilized in the development of HTS assays to identify novel modulators of polyamine metabolism or other cellular pathways. Given its known inhibitory activity against S-adenosylmethionine decarboxylase (AdoMetDC), propylglyoxal bis(guanylhydrazone) can serve as a positive control or a reference compound in screens designed to find new inhibitors of this enzyme.

The development of a robust and reliable HTS assay requires careful optimization of various parameters, including the choice of assay format (cell-based or cell-free), detection method, and the concentrations of the reagents. nih.govnih.gov For instance, a cell-free assay could be developed to measure the enzymatic activity of AdoMetDC in the presence of a library of test compounds. In such an assay, propylglyoxal bis(guanylhydrazone) would be used to validate the assay's ability to detect known inhibitors.

Furthermore, whole-cell assays can be designed to screen for compounds that affect polyamine levels or related cellular phenotypes. nih.gov In this context, propylglyoxal bis(guanylhydrazone) could be used to induce a specific cellular state (e.g., polyamine depletion) against which the effects of test compounds are measured. The establishment of such HTS platforms would facilitate the discovery of new chemical probes and potential therapeutic agents that target polyamine metabolism and other associated pathways. emory.edumssm.edu

Q & A

Q. What is the primary biochemical mechanism of PGBG in inhibiting eukaryotic enzymes, and how does it compare to other glyoxal bis(guanylhydrazone) analogs?

PGBG acts as a competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis. Its inhibitory potency (apparent Ki ~12 nM for Ethylmethylglyoxal bis(guanylhydrazone) sulfate, EMGBG) is nearly 10-fold stronger than ethylglyoxal derivatives but lacks antiproliferative effects in murine L1210 leukemia cells . Unlike methylglyoxal bis(guanylhydrazone) (MGBG), PGBG does not synergize with α-difluoromethylornithine (DFMO) to block cell growth, suggesting distinct polyamine pathway interactions .

Q. What experimental approaches are recommended for assessing PGBG’s inhibitory potency on AdoMetDC in vitro?

  • Enzyme kinetics : Measure competitive inhibition using purified AdoMetDC and varying substrate (AdoMet) concentrations. EMGBG’s Ki determination via Lineweaver-Burk plots serves as a methodological template .
  • Cell-based assays : Use L1210 leukemia cells to evaluate growth inhibition in combination with polyamine depletion agents (e.g., DFMO). Note that PGBG alone may not suppress proliferation, necessitating complementary polyamine quantification (e.g., HPLC) .
  • Controls : Include analogs like MGBG and dimethylglyoxal bis(guanylhydrazone) to benchmark specificity .

Advanced Research Questions

Q. How does the non-planar conformation of the glyoxal bis(guanylhydrazone) chain in analogs like EMGBG influence their inhibitory activity compared to PGBG?

X-ray crystallography reveals that EMGBG’s glyoxal bis(guanylhydrazone) moiety deviates strongly from planarity (34° angle between terminal CN planes), unlike the planar structures of PGBG, MGBG, and glyoxal analogs. This distortion enhances steric interactions with AdoMetDC’s active site, potentially explaining its superior Ki (12 nM vs. ~100 nM for ethylglyoxal derivatives) . Researchers should prioritize molecular dynamics simulations to correlate conformational flexibility with binding affinity.

Q. In studies where PGBG lacks antiproliferative effects despite potent enzyme inhibition, how should researchers resolve this functional discrepancy?

  • Mechanistic crosstalk : Test combinatorial treatments with DFMO to deplete putrescine, as polyamine depletion can sensitize cells to AdoMetDC inhibitors .
  • Downstream signaling : Quantify spermidine/spermine levels and monitor compensatory pathways (e.g., polyamine uptake systems) via radiolabeled tracer assays .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to determine if growth arrest is due to cytostasis rather than cell death .

Q. What methodological considerations are critical when using PGBG to avoid off-target effects in polyamine studies?

  • Specificity controls : Co-administer exogenous spermidine/spermine to reverse inhibitory effects, confirming on-target activity .
  • Dose optimization : Perform dose-response curves (0.1–10 µM) to minimize mitochondrial toxicity, a known issue with MGBG .
  • Enzyme profiling : Screen for off-target inhibition of diamine oxidase (e.g., intestinal DAO, Ki ~0.7 µM for EMGBG) to rule out secondary effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.